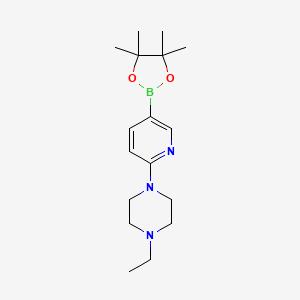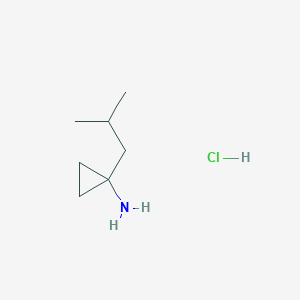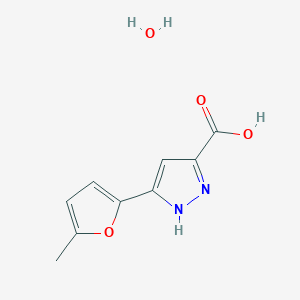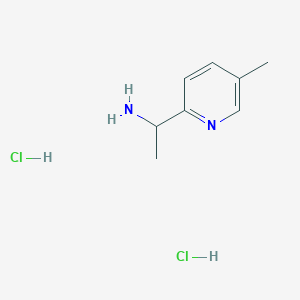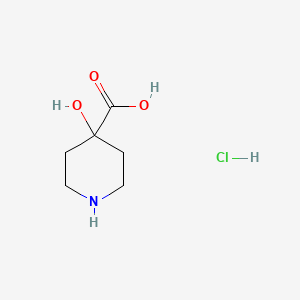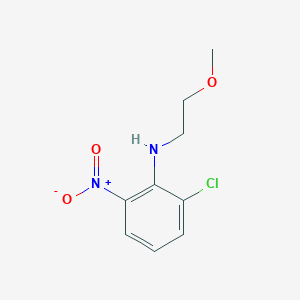
2-chloro-N-(2-methoxyethyl)-6-nitroaniline
Übersicht
Beschreibung
2-Chloro-N-(2-methoxyethyl)-6-nitroaniline (2-CNE) is an aniline derivative that is used in a variety of laboratory and industrial applications. It is a colorless, odorless solid that is soluble in water and a variety of organic solvents. 2-CNE is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in various chemical reactions, and a starting material for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Stabilizers for Energetic Materials
- Chelouche et al. (2019) investigated binary mixtures with potential for stabilizing energetic materials, including N-(2-methoxyethyl)-p-nitroaniline. They determined the phase diagrams of these mixtures using differential scanning calorimetry and found all systems displayed simple eutectic behavior, indicating potential applications in stabilizing nitrate esters-based energetic materials (Chelouche, Trache, Pinho, & Khimeche, 2019).
Biodegradation Pathways
- Khan et al. (2013) studied the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1. They reported a novel pathway for the degradation of this compound, highlighting its environmental impact and potential applications in bioremediation (Khan, Pal, Vikram, & Cameotra, 2013).
Anaerobic Degradation
- Duc (2019) researched the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9. This study provided insight into the microbial degradation of this compound under anaerobic conditions, which could be significant for environmental remediation (Duc, 2019).
Synthetic Applications
- Roberts et al. (1997) explored the synthesis of pyrrolo[4,3,2-de]quinolines from various compounds, including 2-methoxy-5-nitroaniline. Their research contributes to the field of organic synthesis, particularly in the context of creating complex organic compounds (Roberts, Joule, Bros, & Álvarez, 1997).
Oxidative Cyclization
- Chapman et al. (1984) studied the synthesis of N-chloro-2-nitroanilines and their transformation under alkaline conditions. Their work provides insights into the oxidative cyclization mechanisms of nitroaniline derivatives (Chapman, Dyall, & Frith, 1984).
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-15-6-5-11-9-7(10)3-2-4-8(9)12(13)14/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRISYYSKNYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)
![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)



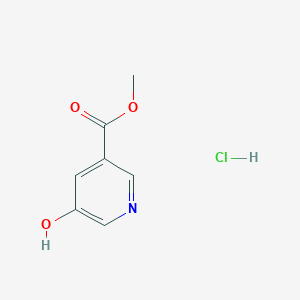
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)
